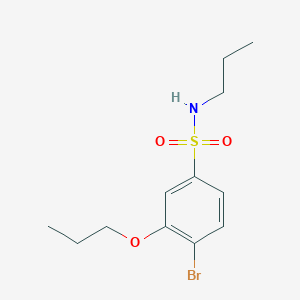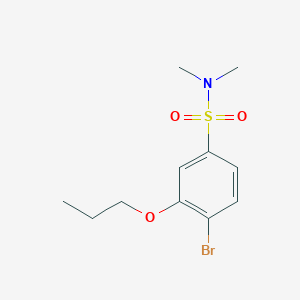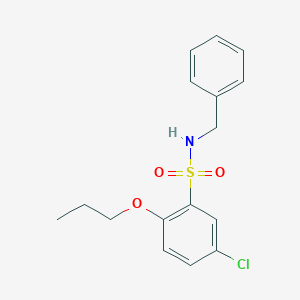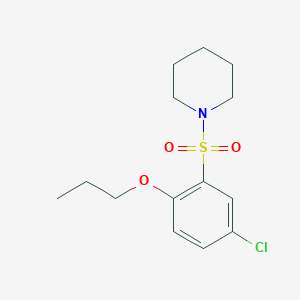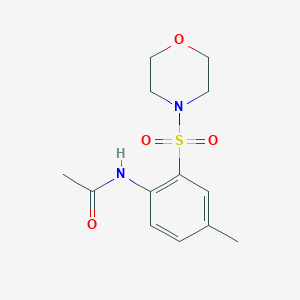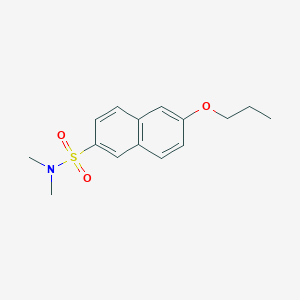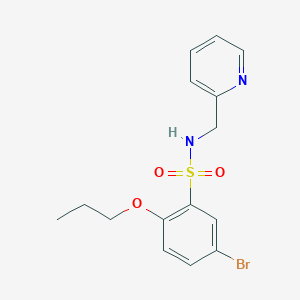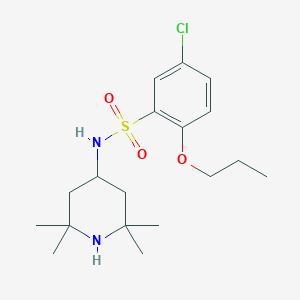
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is also known as TRO19622 and is a potent antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with the TRPV4 ion channel, which is involved in various physiological processes, including pain sensation, inflammation, and osmoregulation. The compound binds to the channel and blocks its activity, leading to a reduction in the influx of calcium ions and the subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide exhibits various biochemical and physiological effects, including the inhibition of TRPV4-mediated calcium influx, the reduction of pain and inflammation, and the modulation of osmoregulation. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound also has some limitations, including its low solubility and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research on 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide, including the development of more potent and selective TRPV4 antagonists, the investigation of its potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to assess its safety and efficacy in vivo.
Conclusion
In conclusion, 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a promising compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. The compound's potent TRPV4 antagonist activity makes it a promising candidate for the treatment of various diseases, including pain, inflammation, and neurological disorders. However, further research is needed to fully elucidate its mechanism of action and assess its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves several steps, including the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine, followed by the addition of sodium hydroxide and the reaction with 4-aminobenzenesulfonamide. The final product is obtained by purification and crystallization.
Aplicaciones Científicas De Investigación
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. The compound has been shown to exhibit potent TRPV4 antagonist activity, which makes it a promising candidate for the treatment of various diseases, including pain, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C18H29ClN2O3S |
|---|---|
Peso molecular |
389 g/mol |
Nombre IUPAC |
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-6-9-24-15-8-7-13(19)10-16(15)25(22,23)20-14-11-17(2,3)21-18(4,5)12-14/h7-8,10,14,20-21H,6,9,11-12H2,1-5H3 |
Clave InChI |
ZYEWULHZAGAJRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



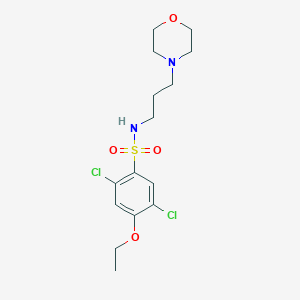
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
